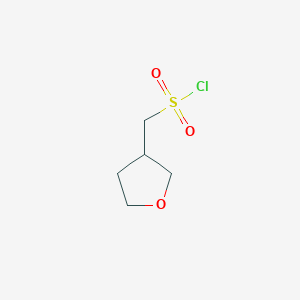

Oxolan-3-ylmethanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWFXFIKZGWGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629496 | |

| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-48-9 | |

| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-ylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Oxolan-3-ylmethanesulfonyl chloride" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Oxolan-3-ylmethanesulfonyl chloride

Abstract

Oxolan-3-ylmethanesulfonyl chloride is a valuable bifunctional reagent, incorporating a reactive sulfonyl chloride group and a versatile tetrahydrofuran (THF) moiety. This combination makes it a significant building block in medicinal chemistry and materials science for introducing the oxolane-methyl-sulfonyl scaffold, which can influence solubility, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of a robust synthetic pathway to Oxolan-3-ylmethanesulfonyl chloride, starting from commercially available (tetrahydrofuran-3-yl)methanol. It details the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies required to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this important intermediate.

Introduction and Strategic Overview

The synthesis of alkanesulfonyl chlorides is a cornerstone of organic chemistry, providing access to a class of compounds that are precursors to sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] While numerous methods exist for the preparation of sulfonyl chlorides, the optimal route is dictated by the availability of starting materials, scalability, safety, and functional group tolerance.[2][3]

For a molecule like Oxolan-3-ylmethanesulfonyl chloride, a direct conversion from the corresponding alcohol, (tetrahydrofuran-3-yl)methanol, is not straightforward. A more practical and reliable approach involves a multi-step sequence that converts the hydroxyl group into a suitable sulfur-containing intermediate, which is then subjected to oxidative chlorination.

This guide proposes a three-step synthetic route, chosen for its reliability, use of readily available reagents, and avoidance of highly odorous thiols. The strategy is as follows:

-

Halogenation: Conversion of the primary alcohol, (tetrahydrofuran-3-yl)methanol, to a more reactive alkyl halide, specifically (tetrahydrofuran-3-yl)methyl bromide.

-

Thiourea Substitution: Formation of an S-alkyl isothiourea salt by reacting the alkyl bromide with thiourea. This salt serves as a stable, odorless, and easily handled precursor to the sulfonyl chloride.[3][4]

-

Oxidative Chlorination: Treatment of the S-alkyl isothiourea salt with chlorine gas in an aqueous medium to yield the final product, Oxolan-3-ylmethanesulfonyl chloride.[4]

This pathway is advantageous because the intermediates are generally stable and the final oxidative chlorination step is well-documented for a wide range of alkyl substrates, offering high yields and a straightforward purification process.[3]

Proposed Synthetic Workflow

The overall transformation from the starting alcohol to the target sulfonyl chloride is depicted in the following workflow diagram.

Figure 1: Proposed multi-step synthesis of Oxolan-3-ylmethanesulfonyl chloride.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (Tetrahydrofuran-3-yl)methyl bromide

-

Rationale: The conversion of a primary alcohol to an alkyl bromide is a standard transformation. Using phosphorus tribromide (PBr₃) is a common and effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

-

Procedure:

-

To a flame-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (tetrahydrofuran-3-yl)methanol (51.0 g, 0.5 mol) and anhydrous diethyl ether (400 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (PBr₃, 54.1 g, 0.2 mol, 18.8 mL) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture over 500 g of crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain (tetrahydrofuran-3-yl)methyl bromide as a colorless liquid.

-

Step 2: Synthesis of S-((Tetrahydrofuran-3-yl)methyl)isothiouronium bromide

-

Rationale: This step creates a stable, solid salt that is an ideal precursor for the final step. The reaction is a straightforward Sₙ2 displacement of the bromide by the sulfur atom of thiourea.[4]

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in ethanol (250 mL).

-

Add the (tetrahydrofuran-3-yl)methyl bromide (82.5 g, 0.5 mol) obtained from the previous step.

-

Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 50 mL) and then diethyl ether (1 x 100 mL).

-

Dry the product under vacuum to yield S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide.

-

Step 3: Synthesis of Oxolan-3-ylmethanesulfonyl chloride

-

Rationale: This is the critical transformation step. Passing chlorine gas through an aqueous solution of the isothiourea salt at low temperatures results in oxidative cleavage and chlorination to form the sulfonyl chloride.[4][5] The low temperature is crucial to minimize hydrolysis of the product and other side reactions. The product's low water solubility allows it to separate from the aqueous reaction medium.[6]

-

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer, dissolve the S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide (120.5 g, 0.5 mol) in deionized water (1 L).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Begin bubbling chlorine gas through the stirred solution via the gas dispersion tube at a moderate rate. Monitor the internal temperature closely and adjust the chlorine flow to maintain it below 10 °C.

-

Continue the addition of chlorine until the solution maintains a persistent yellow-green color, indicating a slight excess of chlorine. An oily product will separate during the reaction.

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic extracts and wash with cold brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (keeping the bath temperature below 40 °C) to afford the crude Oxolan-3-ylmethanesulfonyl chloride as a pale yellow oil. Further purification can be achieved by vacuum distillation if necessary.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized Oxolan-3-ylmethanesulfonyl chloride (C₅H₉ClO₃S, Molecular Weight: 184.64 g/mol ).[7]

Figure 2: Logical workflow for the characterization and quality control of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Oxolan-3-ylmethanesulfonyl chloride.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |

|---|---|---|---|

| -CH₂-SO₂Cl | δ 3.8 - 4.0 ppm (d) | δ 60 - 65 ppm | Methylene group directly attached to the electron-withdrawing sulfonyl chloride. Protons are diastereotopic. |

| -O-CH₂- (C5) | δ 3.7 - 3.9 ppm (m) | δ 72 - 76 ppm | Methylene adjacent to the ether oxygen. |

| -O-CH₂- (C2) | δ 3.6 - 3.8 ppm (m) | δ 67 - 70 ppm | Methylene adjacent to the ether oxygen. |

| -CH- (C3) | δ 2.8 - 3.1 ppm (m) | δ 38 - 42 ppm | Methine proton at the point of substitution. |

| -CH₂- (C4) | δ 2.0 - 2.3 ppm (m) | δ 30 - 34 ppm | Methylene group beta to the ether oxygen. |

Note: The complex splitting patterns (m) arise from overlapping signals and coupling between adjacent protons in the THF ring. Full spectral analysis, including 2D NMR techniques like COSY and HSQC, would be required for unambiguous assignment.[8]

Table 2: Predicted FT-IR and MS Data

| Technique | Expected Features | Rationale |

|---|---|---|

| FT-IR | ~1370 cm⁻¹ (asymmetric) ~1170 cm⁻¹ (symmetric) | Strong S=O stretching vibrations, characteristic of sulfonyl chlorides. |

| ~1050-1150 cm⁻¹ | Strong C-O-C stretching of the THF ether linkage. | |

| ~2850-2960 cm⁻¹ | C-H stretching of the alkyl groups. | |

| Mass Spec. (EI) | M⁺ at m/z 184/186 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| m/z 149 | Fragment corresponding to [M - Cl]⁺. |

| | m/z 85 | Fragment corresponding to the (tetrahydrofuran-3-yl)methyl cation, [C₅H₉O]⁺. |

Safety, Handling, and Storage

-

Hazards: Oxolan-3-ylmethanesulfonyl chloride is expected to be corrosive, a lachrymator, and moisture-sensitive. Sulfonyl chlorides react exothermically with nucleophiles, including water, alcohols, and amines.[9]

-

Handling: All manipulations should be carried out in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Storage: The product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide outlines a comprehensive and field-proven strategy for the synthesis of Oxolan-3-ylmethanesulfonyl chloride from (tetrahydrofuran-3-yl)methanol. By leveraging a reliable three-step sequence involving halogenation, isothiourea salt formation, and oxidative chlorination, this protocol provides a practical route to a valuable chemical intermediate. The detailed experimental procedures and characterization guidelines are designed to ensure both a successful synthesis and a high-purity final product, empowering researchers in drug discovery and chemical synthesis to confidently produce and utilize this versatile building block.

References

- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 242459-48-9 | Oxolan-3-ylmethanesulfonyl chloride - Synblock [synblock.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Oxolan-3-ylmethanesulfonyl chloride: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolan-3-ylmethanesulfonyl chloride is a bifunctional reagent of significant interest in contemporary medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and synthetic applications. The molecule incorporates a highly reactive sulfonyl chloride moiety, a cornerstone for the synthesis of sulfonamides and sulfonate esters, with a tetrahydrofuran (oxolane) ring system. The oxolane motif is a prevalent structural feature in numerous biologically active compounds and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This document serves as a technical resource for scientists leveraging this versatile building block in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of the Oxolane Moiety in Synthesis

The strategic incorporation of cyclic ethers, particularly tetrahydrofuran (oxolane), is a well-established strategy in drug discovery.[1] The oxolane ring can act as a bioisosteric replacement for less favorable groups, enhance binding interactions with biological targets, and improve overall drug-like properties. When coupled with the synthetic versatility of a sulfonyl chloride, the resulting molecule, Oxolan-3-ylmethanesulfonyl chloride, becomes a powerful tool for introducing this beneficial heterocyclic system into a wide array of molecular scaffolds. Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages.[2] The sulfonamide functional group is a privileged motif in medicinal chemistry, found in a multitude of drugs spanning various therapeutic areas, including antibacterial, antiviral, and anticancer agents.[3][4][5]

This guide will delve into the specific attributes of Oxolan-3-ylmethanesulfonyl chloride, providing a framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. While extensive experimental data for Oxolan-3-ylmethanesulfonyl chloride is not widely published, key properties can be compiled from supplier information and computational predictions.

Table 1: Physicochemical Properties of Oxolan-3-ylmethanesulfonyl chloride

| Property | Value | Source |

| CAS Number | 242459-48-9 | [2][6] |

| Molecular Formula | C₅H₉ClO₃S | [7] |

| Molecular Weight | 184.64 g/mol | [2][6] |

| Appearance | Presumed to be a liquid | Inferred |

| Storage Conditions | Store in a dry, sealed place, typically at -10°C | [2] |

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted Nuclear Magnetic Resonance (NMR) data. These predictions are based on standard chemical shift models and provide a reasonable approximation for spectral interpretation and reaction monitoring.

Predicted ¹H NMR (in CDCl₃):

-

δ 4.00-3.80 (m, 4H): Protons on the tetrahydrofuran ring adjacent to the oxygen atom (CH₂ -O-CH₂ ).

-

δ 3.65 (d, 2H): Protons of the methylene group attached to the sulfonyl chloride (CH₂ -SO₂Cl).

-

δ 2.80-2.60 (m, 1H): Proton on the carbon of the tetrahydrofuran ring bearing the sulfonylmethyl group (CH -CH₂SO₂Cl).

-

δ 2.20-2.00 (m, 2H): Protons on the remaining carbon of the tetrahydrofuran ring (CH-CH₂ -CH₂).

Predicted ¹³C NMR (in CDCl₃):

-

δ 68.0-67.0: Carbons of the tetrahydrofuran ring adjacent to the oxygen atom (C H₂-O-C H₂).

-

δ 60.0-58.0: Methylene carbon attached to the sulfonyl chloride group (C H₂-SO₂Cl).

-

δ 40.0-38.0: Carbon of the tetrahydrofuran ring bearing the sulfonylmethyl group (C H-CH₂SO₂Cl).

-

δ 32.0-30.0: Remaining carbon of the tetrahydrofuran ring (CH-C H₂-CH₂).

Chemical Reactivity and Mechanistic Considerations

The reactivity of Oxolan-3-ylmethanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group.[2] The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[2] A wide range of nucleophiles can displace the chloride ion, which is an excellent leaving group.

Caption: General reaction scheme for Oxolan-3-ylmethanesulfonyl chloride.

3.1.1. Formation of Sulfonamides: The most significant reaction in the context of drug discovery is the formation of sulfonamides from the reaction with primary or secondary amines.[8][9] This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[10]

-

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the chloride ion, and deprotonation of the nitrogen by a base yields the stable sulfonamide product.

Caption: Workflow for sulfonamide synthesis.

3.1.2. Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base affords sulfonate esters. While generally less common in final drug molecules than sulfonamides, sulfonate esters are valuable intermediates in organic synthesis.

Influence of the Oxolane Ring

The tetrahydrofuran moiety is generally considered to be electronically neutral and sterically accessible. However, its presence can influence the local environment of the reacting center. The ether oxygen can potentially act as a hydrogen bond acceptor, which may affect solvation and the reactivity of nearby functional groups. In reactions involving the sulfonyl chloride, the oxolane ring is expected to be stable and not participate directly in the reaction, serving as a robust scaffold.

Synthesis of Oxolan-3-ylmethanesulfonyl chloride

Proposed Synthetic Pathway

Caption: Proposed synthesis of Oxolan-3-ylmethanesulfonyl chloride.

Experimental Protocol: Synthesis of the Thiol Precursor

This protocol is a representative procedure for the conversion of an alcohol to a thiol, a necessary precursor for the final oxidative chlorination step.

Step 1: Mesylation of (Tetrahydrofuran-3-yl)methanol

-

Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Conversion to (Tetrahydrofuran-3-yl)methanethiol

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF.

-

Add sodium hydrosulfide (NaSH) (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction for the disappearance of the mesylate.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude thiol. Purification can be achieved by distillation or chromatography.

Experimental Protocol: Oxidative Chlorination to Oxolan-3-ylmethanesulfonyl chloride

This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[11][13]

-

Prepare a solution of (Tetrahydrofuran-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the solution in an ice-water bath to 0-5 °C.

-

Add N-chlorosuccinimide (NCS) (approximately 2.5-3.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

-

Filter off the succinimide byproduct and wash the solid with cold ethyl acetate.

-

Combine the filtrates and carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to minimize hydrolysis of the product.

-

Dissolve the crude product in a nonpolar solvent (e.g., petroleum ether or hexanes), wash with cold dilute aqueous HCl, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Oxolan-3-ylmethanesulfonyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of Oxolan-3-ylmethanesulfonyl chloride in drug discovery is as a versatile building block for the synthesis of novel sulfonamides. The resulting (oxolan-3-yl)methanesulfonamide moiety can be incorporated into a lead compound to modulate its physicochemical and pharmacokinetic properties.

Potential Advantages of Incorporating the (Oxolan-3-yl)methylsulfonamide Moiety:

-

Improved Solubility: The polar tetrahydrofuran ring can enhance the aqueous solubility of a compound, which is often a critical parameter for oral bioavailability.

-

Metabolic Stability: The cyclic ether is generally resistant to metabolic degradation compared to more lipophilic alkyl or aromatic groups.

-

Vectorial Interactions: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein and improving binding affinity.

-

Scaffold Hopping and Analogue Synthesis: This reagent allows for the facile synthesis of a library of analogues by reacting it with a diverse set of amines, enabling rapid exploration of the structure-activity relationship (SAR).

While specific examples of marketed drugs containing the precise (oxolan-3-yl)methanesulfonamide fragment are not prominent, the constituent parts are well-represented in pharmaceutical sciences.[14] The strategic combination of these two validated pharmacophoric elements makes Oxolan-3-ylmethanesulfonyl chloride a highly valuable reagent for lead optimization campaigns.

Safety and Handling

Oxolan-3-ylmethanesulfonyl chloride, like other sulfonyl chlorides, should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive and can cause severe skin and eye damage.

-

Moisture Sensitive: Sulfonyl chlorides react with water, often vigorously, to produce hydrochloric acid. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity: It is likely to be toxic if inhaled or ingested.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

Oxolan-3-ylmethanesulfonyl chloride is a synthetically valuable building block that combines the reactivity of a sulfonyl chloride with the favorable properties of a tetrahydrofuran ring. Its utility in the straightforward synthesis of novel sulfonamides makes it a powerful tool for medicinal chemists and researchers in drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. By understanding the principles outlined herein, scientists can effectively employ this reagent to accelerate the development of new chemical entities with potentially improved therapeutic profiles.

References

- 1. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]

- 2. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

"Oxolan-3-ylmethanesulfonyl chloride" CAS number 242459-48-9

An In-Depth Technical Guide to (Oxolan-3-yl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Oxolan-3-yl)methanesulfonyl chloride (CAS Number: 242459-48-9), a bifunctional reagent incorporating a reactive sulfonyl chloride and a pharmaceutically relevant tetrahydrofuran (THF) moiety, represents a valuable building block for modern medicinal chemistry. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and FDA-approved drugs, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and drug development programs. While literature dedicated specifically to this compound is sparse, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to serve as an authoritative resource.

Core Molecular Profile and Physicochemical Properties

(Oxolan-3-yl)methanesulfonyl chloride, systematically named (Tetrahydrofuran-3-yl)methanesulfonyl chloride, possesses a unique structure that combines the high electrophilicity of a sulfonyl chloride with the desirable pharmacological profile of a substituted tetrahydrofuran ring.

| Property | Value | Source |

| CAS Number | 242459-48-9 | Internal Data |

| Molecular Formula | C₅H₉ClO₃S | Calculated |

| Molecular Weight | 184.64 g/mol | Calculated |

| IUPAC Name | (oxolan-3-yl)methanesulfonyl chloride | IUPAC Nomenclature |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to other sulfonyl chlorides[3] |

| Solubility | Predicted: Soluble in most aprotic organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols) | General Sulfonyl Chloride Reactivity[3] |

Synthesis and Manufacturing: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway from (Tetrahydrofuran-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 2.1: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)

-

To a stirred solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting alcohol.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography. Causality Note: The tosylation of the alcohol converts the poor hydroxyl leaving group into an excellent tosylate leaving group, facilitating the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.[5]

Step 2.2: Synthesis of (Tetrahydrofuran-3-yl)methanethiol

-

Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF, 0.5 M).

-

Add sodium hydrosulfide (NaSH, 2.0 eq) and heat the mixture to 60 °C.

-

Stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain the crude thiol. Caution: Thiols possess a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Step 2.3: Oxidative Chlorination to (Oxolan-3-yl)methanesulfonyl chloride

-

Dissolve the crude (Tetrahydrofuran-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (approx. 3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of dilute HCl can facilitate the reaction.[6]

-

Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with cold water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the target sulfonyl chloride. Causality Note: This step utilizes an electrophilic chlorine source (NCS) to achieve the oxidative chlorination of the thiol directly to the sulfonyl chloride.[6][7] This method avoids the use of hazardous gaseous chlorine.[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of (Oxolan-3-yl)methanesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, which is a potent electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.[9][10]

General Reaction Mechanism with Nucleophiles

The reaction with nucleophiles such as amines, alcohols, and water proceeds via a nucleophilic substitution mechanism, often referred to as an addition-elimination pathway.

Caption: General mechanism for reaction of a sulfonyl chloride with a nucleophile.

Protocol: Synthesis of a Sulfonamide

This protocol describes a typical procedure for reacting (Oxolan-3-yl)methanesulfonyl chloride with a primary or secondary amine to form a sulfonamide, a crucial functional group in many pharmaceuticals.[9]

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.

-

Slowly add a solution of (Oxolan-3-yl)methanesulfonyl chloride (1.1 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by column chromatography or recrystallization. Self-Validation: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]

Stability of the Tetrahydrofuran Ring

The THF ring is generally stable under the neutral or mildly basic conditions used for reactions at the sulfonyl chloride center. However, it can be susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions.[12][13] Therefore, reactions should be planned to avoid prolonged exposure to harsh acidic environments.

Applications in Research and Drug Discovery

The primary value of (Oxolan-3-yl)methanesulfonyl chloride lies in its role as a scaffold to introduce the (tetrahydrofuran-3-yl)methylsulfonyl moiety into target molecules.

-

Modulation of Physicochemical Properties: The THF motif is often incorporated into drug candidates to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] Its polar ether functionality can engage in hydrogen bonding, while the cyclic structure can favorably influence conformational rigidity.

-

Access to Sulfonamides: As detailed above, its most common application is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and protease inhibitors.[9]

-

Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. These esters can serve as effective leaving groups themselves in subsequent nucleophilic substitution reactions, acting as intermediates in multi-step syntheses.[3][14]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, its characteristic spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16][17]

| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~4.0-3.5 ppm (multiplets) | -CH₂-O- and -CH-O- protons of the THF ring |

| ~3.8 ppm (doublet) | -CH₂-SO₂Cl protons | |

| ~2.8-2.5 ppm (multiplet) | -CH-CH₂SO₂Cl proton | |

| ~2.2-1.8 ppm (multiplets) | -CH₂-CH₂- protons of the THF ring | |

| ¹³C NMR | ~70-65 ppm | C-O carbons of the THF ring |

| ~60-55 ppm | -CH₂-SO₂Cl carbon | |

| ~40-35 ppm | -CH-CH₂SO₂Cl carbon | |

| ~30-25 ppm | -CH₂-CH₂- carbon of the THF ring | |

| FT-IR | ~1370 and ~1170 cm⁻¹ | Asymmetric and symmetric S=O stretching |

| ~1100 cm⁻¹ | C-O-C stretching of the ether |

Safety, Handling, and Storage

As a sulfonyl chloride, (Oxolan-3-yl)methanesulfonyl chloride must be handled with care, assuming it possesses hazards typical of its class.[18][19]

-

Hazards: Expected to be corrosive and a lachrymator. Reacts vigorously with water, alcohols, and primary/secondary amines, releasing corrosive hydrogen chloride gas.[3]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]

-

Handling: Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Add reagents slowly and control the reaction temperature, as reactions are often exothermic.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, bases, and alcohols.

-

Spill & Disposal: Neutralize small spills with an inert absorbent material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

-

Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

King, J. F., et al. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

King, J. F., et al. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]

-

SD Fine-Chem. SULPHURYL CHLORIDE MSDS. [Link]

-

Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Pharmatutor. Pharmacological activity of furan derivatives. [Link]

-

East Chem. Tetrahydrofuran (THF): a highly efficient solvent with wide applications. [Link]

- Google Patents.

-

INCHEM. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]

- Google Patents.

-

East Chem. Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Chemistry of Heterocyclic Compounds. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. [Link]

- Google Patents. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

Semantic Scholar. Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Link]

-

Semantic Scholar. Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. [Link]

- Google Patents. CN102241649A - Method for preparing tetrahydro-3-furanmethanol.

-

Oakwood Chemical. (Tetrahydrofuran-3-yl)methanol. [Link]

-

SpectraBase. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

-

Progress in Chemistry. Oxidation of Tetrahydrofuran. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

Canadian Journal of Chemistry. Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. [Link]

-

Iowa State University Digital Repository. Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. [Link]

-

ResearchGate. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. fiveable.me [fiveable.me]

- 10. nbinno.com [nbinno.com]

- 11. uwo.scholaris.ca [uwo.scholaris.ca]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 15. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. nj.gov [nj.gov]

- 19. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

A Technical Guide to the Spectroscopic Characterization of Oxolan-3-ylmethanesulfonyl Chloride

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Oxolan-3-ylmethanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of spectroscopic analysis with practical, field-proven insights to facilitate the structural elucidation and quality assessment of this important synthetic intermediate. While experimental spectra for this specific molecule are not widely published, this guide presents a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the methanesulfonyl chloride moiety.

Molecular Structure and Spectroscopic Overview

Oxolan-3-ylmethanesulfonyl chloride (C₅H₉ClO₃S) is a reactive intermediate valuable in organic synthesis, particularly for the introduction of the oxolane-3-yl-methyl group.[1] Its structure presents a unique combination of a saturated heterocyclic ring and a highly electrophilic sulfonyl chloride group. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and stability.

The primary analytical techniques for characterizing sulfonyl chlorides include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Each technique provides complementary information to build a complete structural picture.

Molecular Structure:

Caption: Molecular structure of Oxolan-3-ylmethanesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Oxolan-3-ylmethanesulfonyl chloride, providing detailed information about the chemical environment of each proton and carbon atom.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended for analysis.[2]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.9 - 3.6 | m | 4H | Hα (ring CH₂) | Protons on carbons adjacent to the ring oxygen are deshielded. |

| ~ 3.7 (deshielded) | d | 2H | CH₂-SO₂Cl | The strongly electron-withdrawing sulfonyl chloride group causes significant deshielding. |

| ~ 2.8 - 2.6 | m | 1H | Hγ (ring CH) | The methine proton is coupled to adjacent methylene groups. |

| ~ 2.2 - 1.9 | m | 2H | Hβ (ring CH₂) | Protons on the carbon beta to the ring oxygen are less deshielded. |

Key Insights:

-

The multiplet at approximately 3.68 ppm is indicative of protons adjacent to a strong electron-withdrawing group, in this case, the sulfonyl chloride.[3]

-

The complex splitting patterns of the ring protons arise from geminal and vicinal couplings. 2D NMR techniques like COSY would be invaluable for definitively assigning these correlations.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 68 - 66 | Cα (ring CH₂) | Carbons adjacent to the ring oxygen appear at a lower field. |

| ~ 55 - 53 | CH₂-SO₂Cl | The carbon directly attached to the sulfonyl chloride group is significantly deshielded. |

| ~ 38 - 36 | Cγ (ring CH) | The methine carbon of the ring. |

| ~ 29 - 27 | Cβ (ring CH₂) | The carbon beta to the ring oxygen is the most shielded of the ring carbons. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Oxolan-3-ylmethanesulfonyl chloride.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

For detailed structural confirmation, perform 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation).

-

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, particularly the sulfonyl chloride.[2][3]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2850 | Medium | C-H stretching (alkane) |

| ~ 1380 - 1360 | Strong | Asymmetric S=O stretching |

| ~ 1180 - 1160 | Strong | Symmetric S=O stretching |

| ~ 1100 - 1050 | Strong | C-O-C stretching (ether) |

| ~ 600 - 500 | Strong | S-Cl stretching |

Key Insights:

-

The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride group.[3] Their presence provides strong evidence for the integrity of this functional group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 184/186 | Molecular ion peak ([M]⁺) with the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 149 | [M - Cl]⁺ |

| 120 | [M - SO₂]⁺ |

| 99 | [SO₂Cl]⁺ with its A+2 peak at m/z 101 due to the ³⁷Cl isotope.[3] |

| 85 | [C₅H₉O]⁺ (Oxolanylmethyl fragment) |

Key Insights:

-

The presence of the molecular ion peak with the correct isotopic distribution for chlorine is a strong indicator of the compound's identity.

-

Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the analyte from any impurities.

-

MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.

Caption: General workflow for GC-MS analysis.

Conclusion

The structural characterization of Oxolan-3-ylmethanesulfonyl chloride relies on a multi-technique spectroscopic approach. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the expected spectroscopic signatures of the oxolane ring and the sulfonyl chloride functional group, scientists can confidently interpret their experimental data and ensure the quality of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Oxolan-3-ylmethanesulfonyl Chloride in Organic Solvents

Introduction: The Significance of Oxolan-3-ylmethanesulfonyl Chloride in Modern Drug Discovery

Oxolan-3-ylmethanesulfonyl chloride, a member of the sulfonyl chloride family, represents a critical building block in contemporary medicinal chemistry and drug development. The oxolane (tetrahydrofuran) moiety is a prevalent structural motif in numerous biologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. The sulfonyl chloride functional group is a versatile reactive handle, primarily employed in the synthesis of sulfonamides and sulfonic esters, which are cornerstone functionalities in a vast array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1]

Understanding the solubility of Oxolan-3-ylmethanesulfonyl chloride in various organic solvents is paramount for its effective utilization. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies, and the formulation of scalable synthetic routes. This guide provides a comprehensive overview of the predicted solubility characteristics of Oxolan-3-ylmethanesulfonyl chloride, alongside robust, field-proven experimental protocols to enable researchers to determine precise solubility data.

Physicochemical Properties of Oxolan-3-ylmethanesulfonyl Chloride

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible. Below is a summary of the key physicochemical properties of Oxolan-3-ylmethanesulfonyl chloride.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₃S | [2][3] |

| Molecular Weight | 184.64 g/mol | [3] |

| Predicted XlogP | 0.6 | [2] |

| Appearance | Not specified (typically sulfonyl chlorides are liquids or low-melting solids) | |

| Reactivity | Reacts with protic solvents (e.g., water, alcohols) | [4] |

The predicted XlogP of 0.6 suggests that Oxolan-3-ylmethanesulfonyl chloride possesses a relatively balanced polarity, indicating it may exhibit solubility in a range of organic solvents. However, its reactivity with protic solvents necessitates the use of anhydrous conditions during solubility determination and reactions.

Predicted Solubility Profile

Table of Predicted Qualitative Solubility:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | Similar polarity, aprotic nature prevents reaction. |

| Dimethylformamide (DMF) | Soluble | High polarity, aprotic. | |

| Dimethyl sulfoxide (DMSO) | Soluble | High polarity, aprotic. | |

| Tetrahydrofuran (THF) | Soluble | "Like dissolves like" due to the oxolane moiety. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Good solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to DCM. | |

| Ester | Ethyl Acetate | Soluble | Intermediate polarity. |

| Aromatic | Toluene | Partially Soluble | Lower polarity than the solute. |

| Hydrocarbon | Hexanes, Heptane | Insoluble/Slightly Soluble | Non-polar nature makes it a poor solvent for the polar solute. |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | The sulfonyl chloride group will react to form the corresponding sulfonic acid or ester.[4] |

Experimental Protocols for Solubility Determination

To empower researchers with the ability to generate precise and reliable solubility data for Oxolan-3-ylmethanesulfonyl chloride, the following detailed experimental protocols are provided.

Qualitative Solubility Determination (Rapid Screening)

This method offers a quick assessment of solubility in various solvents.

Methodology:

-

Add approximately 10-20 mg of Oxolan-3-ylmethanesulfonyl chloride to a dry glass vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The gravimetric shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Oxolan-3-ylmethanesulfonyl chloride to a known volume of the chosen anhydrous solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum). The presence of excess solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the container to stand undisturbed at the controlled temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, it is critical to maintain the temperature during this transfer.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, filtered solution to a pre-weighed, dry container (e.g., a glass vial or dish).

-

Carefully evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Oxolan-3-ylmethanesulfonyl chloride by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Safety Precautions

Oxolan-3-ylmethanesulfonyl chloride is a sulfonyl chloride and should be handled with appropriate safety precautions. It is expected to be corrosive and a lachrymator.[5] It will react with moisture and protic solvents, releasing hydrochloric acid.[5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Conclusion

While specific solubility data for Oxolan-3-ylmethanesulfonyl chloride is not currently published, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and employing the detailed experimental protocols herein, scientists can confidently and accurately determine its solubility in a range of organic solvents. This critical data will undoubtedly facilitate the optimization of synthetic routes and the advancement of research programs that utilize this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - Oxolan-3-ylmethanesulfonyl chloride (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 3. CAS 242459-48-9 | Oxolan-3-ylmethanesulfonyl chloride - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

"Oxolan-3-ylmethanesulfonyl chloride" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Oxolan-3-ylmethanesulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

Oxolan-3-ylmethanesulfonyl chloride is a key building block in synthetic organic chemistry, valued for its role in introducing the oxolanylmethylsulfonyl moiety into molecules, a common feature in various biologically active compounds. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This guide provides a comprehensive overview of the stability profile of Oxolan-3-ylmethanesulfonyl chloride, drawing upon the established chemistry of sulfonyl chlorides and providing field-proven best practices for its storage and handling to ensure its integrity for research and development applications.

Introduction to Oxolan-3-ylmethanesulfonyl chloride

Oxolan-3-ylmethanesulfonyl chloride, with the chemical structure C₅H₉ClO₃S, belongs to the sulfonyl chloride class of organic compounds.[1] These compounds are characterized by a sulfonyl group (-SO₂-) attached to a chlorine atom and an organic substituent. The presence of the oxolane (tetrahydrofuran) ring in Oxolan-3-ylmethanesulfonyl chloride makes it a valuable reagent for introducing a cyclic ether motif, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Sulfonyl chlorides, in general, are essential intermediates in the synthesis of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry.[2]

Chemical Reactivity and Inherent Stability Considerations

The stability of Oxolan-3-ylmethanesulfonyl chloride is fundamentally governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high reactivity, while synthetically useful, also renders the molecule susceptible to degradation by various pathways.

Susceptibility to Hydrolysis

The most significant factor affecting the stability of sulfonyl chlorides is their reactivity towards water.[3] The lone pair of electrons on the oxygen atom of a water molecule can attack the electrophilic sulfur atom, leading to a substitution reaction that displaces the chloride ion. This hydrolysis reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid.[3]

Diagram: Hydrolysis of Oxolan-3-ylmethanesulfonyl chloride

Caption: The hydrolysis pathway of Oxolan-3-ylmethanesulfonyl chloride.

This reaction is often autocatalytic due to the production of HCl. Therefore, exposure to even atmospheric moisture can lead to the degradation of the compound over time. The low solubility of some sulfonyl chlorides in water can offer a degree of protection from rapid hydrolysis.[4]

Thermal Stability

While many sulfonyl chlorides are relatively stable at ambient temperatures, elevated temperatures can promote decomposition. Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides and hydrogen chloride gas.[5] It is crucial to adhere to recommended storage temperatures to minimize the risk of thermal degradation.

Incompatible Materials

The reactivity of Oxolan-3-ylmethanesulfonyl chloride necessitates its separation from incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]

-

Acids and Strong Bases: Can catalyze decomposition.

-

Alcohols and Amines: Will readily react to form sulfonate esters and sulfonamides, respectively.[3] While these are often desired synthetic transformations, unintended contact during storage will lead to product degradation.

-

Metals: In the presence of moisture, the generation of hydrochloric acid from hydrolysis can lead to the corrosion of metals and the potential evolution of flammable hydrogen gas.[7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Oxolan-3-ylmethanesulfonyl chloride, the following storage and handling procedures are recommended based on best practices for sulfonyl chlorides.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6] Recommended storage temperature is often 2 - 8 °C.[7] | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[7] | Excludes atmospheric moisture, preventing hydrolysis. |

| Container | Store in a tightly-closed, corrosion-resistant container.[6][7] | Prevents ingress of moisture and air, and contains the corrosive material. |

| Location | Store in a well-ventilated area away from incompatible substances.[6] | Ensures safe dispersal of any potential vapors and prevents accidental contact with reactive materials. |

Handling Procedures

Due to its corrosive and reactive nature, strict handling protocols must be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][8]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Inert Atmosphere Techniques: When dispensing the reagent, use techniques to minimize exposure to air and moisture, such as working under a blanket of inert gas.

-

Spill Management: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[6] Avoid using water for cleanup as it will react with the compound.

Diagram: Recommended Handling Workflow

Caption: A workflow for the safe handling of Oxolan-3-ylmethanesulfonyl chloride.

Experimental Protocol for Stability Assessment

To empirically determine the stability of a specific batch of Oxolan-3-ylmethanesulfonyl chloride, the following general protocol can be adapted.

Objective

To assess the purity of Oxolan-3-ylmethanesulfonyl chloride over time under defined storage conditions.

Materials

-

Oxolan-3-ylmethanesulfonyl chloride sample

-

Anhydrous solvent (e.g., deuterated chloroform for NMR analysis)

-

NMR tubes

-

Gas chromatograph-mass spectrometer (GC-MS)

-

High-performance liquid chromatograph (HPLC)

-

Tightly sealed vials

Methodology

-

Initial Analysis (Time Zero):

-

Immediately upon receipt, analyze the purity of the Oxolan-3-ylmethanesulfonyl chloride sample using a suitable analytical technique (¹H NMR, GC-MS, or HPLC).

-

Record the initial purity and note any impurity peaks.

-

-

Sample Preparation for Storage:

-

Aliquot the sample into several small, tightly sealed vials under an inert atmosphere.

-

Store the vials under the desired conditions (e.g., 2-8 °C, room temperature, elevated temperature for accelerated stability studies).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample using the same analytical method as the initial analysis.

-

-

Data Analysis:

-

Compare the purity of the aged samples to the initial purity.

-

Identify and quantify any new impurity peaks, which may correspond to degradation products like the sulfonic acid.

-

Plot purity versus time for each storage condition to determine the rate of degradation.

-

Conclusion

Oxolan-3-ylmethanesulfonyl chloride is a reactive chemical that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which can be effectively mitigated by storing the compound in a cool, dry environment under an inert atmosphere in a tightly sealed, corrosion-resistant container. Adherence to the protocols outlined in this guide will ensure the stability of Oxolan-3-ylmethanesulfonyl chloride, enabling its successful application in research and drug development.

References

- 1. PubChemLite - Oxolan-3-ylmethanesulfonyl chloride (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Oxolan-3-ylmethanesulfonyl Chloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Oxolane-Containing Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the oxolane (tetrahydrofuran) ring system has emerged as a privileged scaffold. Its inherent polarity, hydrogen bond accepting capability, and favorable metabolic stability make it an attractive component in the design of novel therapeutic agents. When combined with the reactive potential of a sulfonyl chloride, the resulting building block, Oxolan-3-ylmethanesulfonyl chloride, becomes a powerful tool for medicinal chemists.

While a singular, celebrated moment of "discovery" for Oxolan-3-ylmethanesulfonyl chloride is not prominently documented in scientific literature, its emergence is a clear testament to the ongoing need for functionalized heterocyclic building blocks in pharmaceutical research and development. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, grounded in established chemical principles and illustrated through its use in the creation of complex, biologically active molecules.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of Oxolan-3-ylmethanesulfonyl chloride is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₅H₉ClO₃S |

| Molecular Weight | 184.64 g/mol |

| CAS Number | 242459-48-9 |

| Appearance | Colorless to pale yellow liquid (typical) |

| Boiling Point | Not precisely documented, but expected to be relatively high and prone to decomposition |

| Solubility | Soluble in a wide range of aprotic organic solvents (e.g., DCM, THF, acetonitrile) |

A Representative Synthetic Pathway: From Precursor Alcohol to Sulfonyl Chloride

The synthesis of Oxolan-3-ylmethanesulfonyl chloride can be logically approached in a three-stage sequence, starting from the commercially available (Tetrahydrofuran-3-yl)methanol. The following protocols are representative of established chemical transformations and provide a robust pathway to the target compound.

Stage 1: Synthesis of (Tetrahydrofuran-3-yl)methanol

The precursor alcohol is a critical starting material. While commercially available, its synthesis from 3-furancarboxylic acid is a common route.

Protocol 1: Synthesis of (Tetrahydrofuran-3-yl)methanol [1]

-

Reduction of 3-Furancarboxylic Acid:

-

To a solution of 3-furancarboxylic acid in a suitable solvent such as tetrahydrofuran (THF), a reducing agent like sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The choice of a mild reducing agent is crucial to selectively reduce the carboxylic acid without affecting the furan ring.

-

The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up involves quenching the excess reducing agent, followed by extraction and purification to yield (Furan-3-yl)methanol.

-

-

Catalytic Hydrogenation of (Furan-3-yl)methanol:

-

The unsaturated (Furan-3-yl)methanol is dissolved in a solvent like ethanol or methanol.

-

A hydrogenation catalyst, typically Palladium on carbon (Pd/C), is added.

-

The mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation) and stirred vigorously.

-

The rationale for this step is the complete saturation of the furan ring to form the desired tetrahydrofuran core.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (Tetrahydrofuran-3-yl)methanol.

-

Stage 2: Conversion of Alcohol to Thiol

A common and effective method for converting a primary alcohol to a thiol is via a tosylate intermediate. This two-step process offers high yields and avoids harsh conditions.

Protocol 2: Synthesis of (Tetrahydrofuran-3-yl)methanethiol [2]

-

Tosylation of (Tetrahydrofuran-3-yl)methanol:

-

The alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM) or pyridine, and cooled in an ice bath.

-

Tosyl chloride (p-toluenesulfonyl chloride) is added portion-wise. Pyridine often serves as both the solvent and the base to neutralize the HCl byproduct.

-

The tosyl group is an excellent leaving group, activating the primary carbon for subsequent nucleophilic substitution. This is a key mechanistic consideration for the next step.

-

The reaction is monitored for the disappearance of the starting alcohol.

-

Work-up involves washing with dilute acid (to remove pyridine), water, and brine, followed by drying and solvent evaporation to yield the tosylate intermediate.

-

-

Nucleophilic Substitution with Thiourea:

-

The crude tosylate is dissolved in a solvent like ethanol.

-

Thiourea is added, and the mixture is heated to reflux. Thiourea acts as a sulfur nucleophile, displacing the tosylate to form an isothiouronium salt intermediate.

-

After the displacement reaction is complete, a solution of sodium hydroxide is added, and the mixture is refluxed again. The basic hydrolysis of the isothiouronium salt liberates the desired thiol.

-

Acidification of the reaction mixture, followed by extraction and purification (e.g., distillation or chromatography), yields (Tetrahydrofuran-3-yl)methanethiol.

-

Stage 3: Oxidative Chlorination to the Sulfonyl Chloride

The final step involves the oxidation of the thiol to the sulfonyl chloride. Several methods exist, with modern approaches favoring milder and more efficient reagents.

Protocol 3: Synthesis of Oxolan-3-ylmethanesulfonyl chloride [3]

-

Oxidative Chlorination Reaction:

-

The (Tetrahydrofuran-3-yl)methanethiol is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

The reaction vessel is cooled in an ice-water bath to manage the exothermicity of the oxidation.

-

A combination of an oxidant and a chloride source is added. A particularly effective system is hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). . The proposed mechanism involves the initial formation of disulfide, which is then oxidized and chlorinated.

-

The reaction is typically rapid and should be monitored closely.

-

The choice of this reagent system is based on its high reactivity, efficiency, and the formation of volatile byproducts, which simplifies purification.

-

Upon completion, the reaction is carefully quenched with water.

-

The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude Oxolan-3-ylmethanesulfonyl chloride. Purification is typically achieved via vacuum distillation or column chromatography.

-

Application in Drug Discovery: A Versatile Electrophile for Complex Synthesis

The utility of Oxolan-3-ylmethanesulfonyl chloride lies in its ability to readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity has been harnessed in the synthesis of various kinase inhibitors and other potential therapeutic agents.

For instance, in the development of novel substituted heteroaryl compounds as potential kinase inhibitors, Oxolan-3-ylmethanesulfonyl chloride has been used to introduce the (oxolan-3-yl)methylsulfonyl moiety onto a core amine-containing scaffold.[4] This strategic addition can significantly impact the molecule's solubility, cell permeability, and binding affinity to the target protein, underscoring the importance of such building blocks in the iterative process of drug design.

Conclusion

Oxolan-3-ylmethanesulfonyl chloride stands as a prime example of a chemical building block born from the practical needs of medicinal chemistry. While its formal "discovery" may not be a single point in history, its value is evident in its application. The synthetic pathways to this compound are logical extensions of well-established organic transformations, each step chosen for its efficiency and reliability. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of such key intermediates is indispensable for the successful design and creation of the next generation of therapeutics.

References

- Snow, A. W., & Foos, E. E. (2003).

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.

- This cit

- (2018). Substituted heteroaryl compounds and methods of use. EP3349579A1.

- This cit

- This cit